molecular formula C12H12F3N5O2 B2359229 1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid CAS No. 1144436-95-2

1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid

カタログ番号: B2359229
CAS番号: 1144436-95-2
分子量: 315.256
InChIキー: MDPDYUNAPDOFDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid is a complex organic compound characterized by its trifluoromethyl group and piperidine ring

特性

IUPAC Name

1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N5O2/c13-12(14,15)11-17-16-8-3-4-9(18-20(8)11)19-5-1-2-7(6-19)10(21)22/h3-4,7H,1-2,5-6H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPDYUNAPDOFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the [1,2,4]triazolo[4,3-b]pyridazine core This can be achieved through cyclization reactions involving hydrazine and appropriate precursors

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation across various cancer cell lines.

Case Study: Anticancer Evaluation

In a study evaluating the compound against human cancer cell lines, IC50 values ranged from 20 to 30 µM, demonstrating its potential as an anticancer agent. The mechanism appears to involve the inhibition of key signaling pathways involved in cell growth and survival.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of several enzymes, particularly those involved in metabolic pathways and signaling.

Case Study: Enzyme Inhibition Profile

Inhibitory assays revealed that the compound effectively inhibits the TRPV1 receptor with an IC50 value of approximately 30 nM. This suggests potential applications in pain management therapies.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored, showing effectiveness against various pathogens.

Activity TypeTarget/OrganismIC50/EC50 ValuesReference
AntimicrobialE. coli15 µM
AnticancerHuman breast cancer cells25 µM
Enzyme InhibitionTRPV1 receptor30 nM

Bromodomain Inhibition

Recent studies have proposed the compound as a candidate for bromodomain inhibition, targeting BRD4, which is implicated in various cancers.

Case Study: Bromodomain Inhibitor Discovery

A series of derivatives containing the [1,2,4]triazolo[4,3-b]pyridazine scaffold were evaluated for their ability to inhibit BRD4 with micromolar IC50 values. Structural analysis revealed effective binding modes that could inform further drug design efforts aimed at developing potent BRD4 inhibitors.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound.

Table 2: Structure-Activity Relationship (SAR)

Compound VariantModificationsBiological ActivityReference
Base CompoundNoneStandard activity
Variant AAddition of methyl groupIncreased potency
Variant BTrifluoromethyl substitutionEnhanced solubility

作用機序

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and influencing biological processes.

類似化合物との比較

When compared to similar compounds, 1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid stands out due to its unique structural features and potential applications. Similar compounds include:

  • 1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid

  • N-cyclohexyl-3-(3-(trifluoromethyl)phenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid

生物活性

1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12H12F3N5O
  • IUPAC Name : 1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxylic acid
  • Molecular Weight : 303.25 g/mol

Research indicates that compounds containing the triazolo and pyridazine moieties exhibit significant biological activities. The key mechanisms include:

  • Inhibition of Protein Kinases : The compound has demonstrated potent inhibition of the c-Met protein kinase, which is implicated in various cancers. This activity is crucial for the development of targeted cancer therapies .
  • Modulation of TRPV1 Receptors : Similar compounds have been shown to act as selective antagonists for TRPV1 receptors, which are involved in pain signaling pathways .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

  • Cancer Treatment : Due to its c-Met inhibition properties, it may serve as a potential candidate for treating non-small cell lung cancer and other malignancies .
  • Pain Management : Its action on TRPV1 receptors positions it as a potential analgesic agent .

Case Studies and Experimental Data

A variety of studies have explored the biological effects of related compounds and their derivatives:

  • c-Met Inhibition Studies :
    • A study highlighted the effectiveness of triazolo-pyridazine derivatives in inhibiting c-Met with IC50 values in the low micromolar range. This positions them as promising candidates for further development in oncology .
  • TRPV1 Modulation :
    • High-throughput screening identified piperazine derivatives as effective TRPV1 antagonists. These findings support the hypothesis that similar structures may exert similar effects .

Data Table: Summary of Biological Activities

Activity TypeCompound ReferenceIC50 Value (µM)Notes
c-Met InhibitionTriazolo derivatives0.005Effective against various cancer types
TRPV1 AntagonismPiperazine derivatives0.01Potential for pain relief applications
GABA ModulationVarious derivativesNot specifiedImplicated in neurological disorders

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。